molecular formula C17H19N5O2 B11389192 N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylbutanamide

N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylbutanamide

Cat. No.: B11389192
M. Wt: 325.4 g/mol
InChI Key: PKWYNGKNGDBYSE-UHFFFAOYSA-N
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Description

N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylbutanamide is a synthetic compound belonging to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylbutanamide typically involves the annulation of a triazole ring to a pyrimidine moiety. One common method includes the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . The reaction proceeds under mild conditions, often at room temperature, and involves simple mixing of reagents followed by water extraction and recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using environmentally friendly catalysts such as dicationic molten salts. These catalysts facilitate the reaction under solvent-free conditions or in green solvents like ethanol, yielding high product purity and minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines with different functional groups, enhancing their biological activities .

Scientific Research Applications

N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylbutanamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It can inhibit enzymes, bind to receptors, and interfere with cellular processes. For example, it may act as an enzyme inhibitor in metabolic pathways, leading to the disruption of essential biological functions in pathogens .

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

N-(5,6-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylbutanamide

InChI

InChI=1S/C17H19N5O2/c1-4-13(12-8-6-5-7-9-12)14(23)19-16-20-17-18-11(3)10(2)15(24)22(17)21-16/h5-9,13H,4H2,1-3H3,(H2,18,19,20,21,23)

InChI Key

PKWYNGKNGDBYSE-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=NC3=NC(=C(C(=O)N3N2)C)C

Origin of Product

United States

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